molecular formula C15H19NO4S2 B2862785 4-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide CAS No. 2034455-94-0

4-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide

Cat. No.: B2862785
CAS No.: 2034455-94-0
M. Wt: 341.44
InChI Key: LOKGQVOSEFMBJI-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a hydroxy group, a thiophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophenyl group. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a thiophene derivative with a boronic acid derivative under palladium catalysis. The resulting intermediate is then further functionalized to introduce the ethoxy and benzenesulfonamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for monitoring reaction conditions and optimizing yields is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide has shown potential as a bioactive molecule

Medicine: This compound has been studied for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antioxidant, and antimicrobial activities, making it a candidate for the development of new medications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which 4-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Methoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide

  • 4-Ethoxy-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide

  • 4-Ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide

Uniqueness: this compound stands out due to its specific ethoxy group and the positioning of the hydroxy group on the thiophenyl ring. These structural features contribute to its unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-ethoxy-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-2-20-13-3-5-14(6-4-13)22(18,19)16-9-7-15(17)12-8-10-21-11-12/h3-6,8,10-11,15-17H,2,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKGQVOSEFMBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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